molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No.: B105730
CAS No.: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Description

4-Iodobenzyl bromide is an organic compound with the molecular formula IC₆H₄CH₂Br. It is a benzyl halide where the benzyl group is substituted with both iodine and bromine atoms. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Mechanism of Action

Target of Action

4-Iodobenzyl bromide is primarily used as an organic chemical synthesis intermediate . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is being used in. As a bromide, it can act as a good leaving group in nucleophilic substitution reactions. The iodine atom on the benzyl group can also participate in various reactions, such as metal-catalyzed couplings .

Pharmacokinetics

It’s important to note that as a bromide and iodide containing compound, it is likely to be poorly soluble in water .

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is light sensitive and should be stored away from light to prevent degradation . It is also incompatible with oxidizing agents, bases, and amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-iodotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:

IC6H4CH3+Br2IC6H4CH2Br+HBr\text{IC}_6\text{H}_4\text{CH}_3 + \text{Br}_2 \rightarrow \text{IC}_6\text{H}_4\text{CH}_2\text{Br} + \text{HBr} IC6​H4​CH3​+Br2​→IC6​H4​CH2​Br+HBr

Another method involves the reaction of 4-iodobenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF) is used for reduction reactions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Coupling Reactions: Products are typically biaryl compounds.

    Reduction: The major product is 4-iodotoluene.

Scientific Research Applications

4-Iodobenzyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.

    Radiolabeling: It can be used to introduce radioactive iodine isotopes into molecules for imaging and diagnostic purposes.

    Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl bromide: Similar structure but with bromine instead of iodine.

    4-Iodobenzyl chloride: Similar structure but with chlorine instead of bromine.

    3-Iodobenzyl bromide: Similar structure but with the iodine atom in the meta position.

Uniqueness

4-Iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity patterns. The iodine atom allows for efficient coupling reactions, while the bromine atom facilitates nucleophilic substitution. This dual functionality makes this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRMYJYYNQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359261
Record name 4-Iodobenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16004-15-2
Record name 4-Iodobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16004-15-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobenzyl bromide
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Record name 1-Bromomethyl-4-iodo-benzene
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Record name 4-IODOBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 4-iodotoluene (21.8 g, 100 mmol), N-bromosuccinimide (18.69 g, 105 mmol) and αα-azobisisobutyronitrile (100 mg) in carbon tetrachloride (100 ml) was refluxed for 20 hours. The reaction was cooled, the precipitate filtered, washed with carbon tetrachloride (50 ml), and the filtrate evaporated. The residue was chromatographed on silica, eluting with petrol (60°-80° C.) to give the product as a white solid (13 g, 45%); δH (CDCl3) 4.42 (2H, ArCH2Br), 7.11 (2H, d, J 15.3 Hz, 2-H, 6-H), 7.67 (2H, d, J 15.3 Hz, 3'-H, 5'-H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.69 g
Type
reactant
Reaction Step One
[Compound]
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

A mixture of p-iodotoluene (4.36 g, 20 mmol, purchased from Tokyo Kasei) and N-bromosuccinimide (3.92 g, 22 mmol, purchased from Tokyo Kasei) in 60 ml of carbontetrachloride (purchased from Wako Junyaku Kogyo) was refluxed for 4 hours under irradiation by means of an incandescent lamp to give 2.67 g (yield: 45.0%) of 4-iodobenzyl bromide as a white crystalline.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 4-iodobenzyl bromide in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution. This property is highlighted in the provided research, where it plays a crucial role in synthesizing various compounds:

  • Synthesis of Liquid Crystals: [] this compound reacts with allylmagnesium chloride or crotylmagnesium chloride to form 1-(4'-iodophenyl)-alkenes-3. These intermediates are then coupled with 4-substituted phenylacetylenes to create new alkenyltolans, a class of liquid crystals.
  • Synthesis of Tetraazacrown Derivatives: [] this compound reacts with 1,4,7,11-tetraazacyclododecane (cyclen) to produce an N-monoalkylated cyclen ligand. This ligand can be further complexed with cobalt to create potential catalysts or bioconjugation agents.
  • Synthesis of Pharmaceutical Intermediates: [] While not explicitly detailed, the patent mentions the use of this compound in an improved process for synthesizing an intermediate of irbesartan, a medication used to treat hypertension and heart failure.

Q2: What makes this compound particularly suitable for synthesizing liquid crystals?

A2: The structure of this compound contributes to its utility in liquid crystal synthesis. [] The molecule contains a rigid linear core due to the benzene ring and the ethyne group, which is crucial for mesophase formation. Additionally, the iodine atom introduces a dipole moment, influencing the intermolecular interactions and thus the mesomorphic properties of the resulting liquid crystals.

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